molecular formula C22H24N4O5S2 B2748082 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-59-7

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2748082
CAS No.: 850910-59-7
M. Wt: 488.58
InChI Key: FYNRXWSWDNJSII-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-25-19-11-8-17(26(28)29)13-20(19)32-22(25)23-21(27)16-6-9-18(10-7-16)33(30,31)24-12-4-5-15(2)14-24/h6-11,13,15H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNRXWSWDNJSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Benzothiazole and sulfonamide moieties
  • Functional Groups : Nitro group, piperidine ring, and amide linkage

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The nitro group is believed to play a crucial role in enhancing cytotoxicity against cancer cells by generating reactive oxygen species (ROS) that induce oxidative stress .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

Antimicrobial Activity

Research has shown that related compounds exhibit antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function, similar to other known antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Generation of Reactive Oxygen Species : The presence of the nitro group can facilitate the generation of ROS, contributing to cytotoxic effects.

Research Findings

A summary of key studies investigating the biological activity of this compound is provided in Table 1.

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potent activity.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) reported.
Anti-inflammatoryDemonstrated significant COX inhibition with potential therapeutic implications for inflammatory diseases.

Case Studies

  • Anticancer Efficacy : In a study involving human breast cancer cells, treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.
  • Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound reduced edema formation in a carrageenan-induced paw edema test, supporting its potential use as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have focused on the anticancer properties of compounds containing the benzo[d]thiazole moiety. The structural features of (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide suggest potential interactions with cancer cell pathways. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines, indicating that modifications to the thiazole structure can enhance cytotoxic effects .

2. Anti-inflammatory Properties
Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. The sulfonamide group in this compound may contribute to inhibiting cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. In silico studies have suggested that derivatives can act as selective COX-II inhibitors, which are important targets for anti-inflammatory drugs .

3. Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy. Thiazole derivatives have been screened against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity. The presence of the benzamide structure may enhance this activity, making it a candidate for further development as an antimicrobial agent .

Biological Research Applications

1. Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes has been a focus of research. For example, studies on related compounds indicate that they can act as inhibitors of 5-lipoxygenase, which is involved in inflammatory processes and leukotriene synthesis . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.

2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity. By modifying various substituents on the thiazole and sulfonamide groups, researchers can identify analogs with improved potency and selectivity for desired biological targets .

Material Science Applications

1. Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics. Their ability to act as charge carriers or light absorbers can be explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Q & A

Q. What are the critical steps in synthesizing (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions.
  • Step 2 : Introduction of the 3-ethyl and 6-nitro groups through alkylation and nitration, respectively.
  • Step 3 : Sulfonylation of the benzamide moiety using 3-methylpiperidine-1-sulfonyl chloride in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Optimization : Solvent polarity, temperature control, and stoichiometric ratios of reagents are critical. For example, DMSO enhances sulfonylation efficiency due to its high polarity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing Z/E isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z ~530) and detects synthetic byproducts .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm1^{-1}) .

Q. How should this compound be stored to maintain stability, and which functional groups are prone to degradation?

  • Methodological Answer :
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the sulfonamide group or nitro group reduction .
  • Labile Groups :
  • Nitro Group : Susceptible to photodegradation; store in amber vials.
  • Sulfonamide Linkage : Hydrolyzes under acidic/basic conditions; avoid aqueous buffers during handling .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) due to the compound’s sulfonamide moiety, which may act as a hydrogen-bond acceptor .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?

  • Methodological Answer :
  • Intermediate Trapping : Use quench-flow NMR to capture transient species (e.g., sulfonic acid intermediates) during sulfonylation .
  • Isotopic Labeling : Introduce 18^{18}O in the sulfonyl group to track oxygen transfer pathways via MS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomerism or rotameric equilibria causing signal splitting. For example, the Z-configuration may exhibit distinct NOE correlations between the ethyl group and benzamide protons .
  • X-ray Crystallography : Definitive structural assignment, though challenging due to poor crystallinity. Co-crystallization with thiourea derivatives can improve crystal packing .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent, temperature, catalyst). For example, a 23^3 factorial design revealed that using 1.2 eq. of sulfonyl chloride in DMF at 70°C maximizes yield (~75%) .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis) by precise control of residence time .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., STING agonists, as seen in related thiazole derivatives) .
  • QSAR Modeling : Train models on datasets of similar benzothiazoles to correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity .

Q. How can in silico models guide the design of analogs with enhanced metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., CYP450-mediated oxidation of the ethyl group). Introduce fluorine atoms at the 3-ethyl position to block metabolism .
  • MD Simulations : Assess binding stability of analogs to target proteins (e.g., 100-ns simulations to compare free energy profiles) .

Q. What approaches identify biological targets for this compound?

  • Methodological Answer :
  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins from cell lysates .
  • Kinome Screening : Profile against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to identify inhibition hotspots .

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